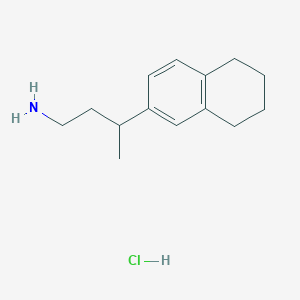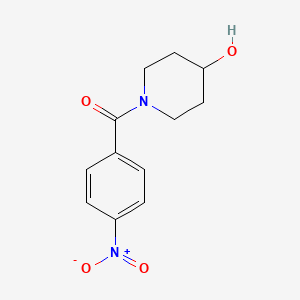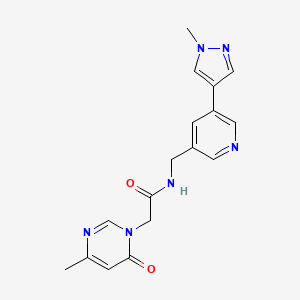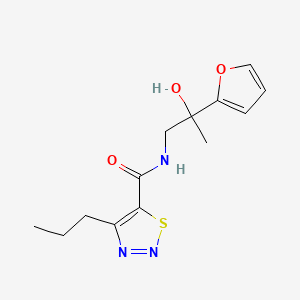![molecular formula C12H10N2O4 B2396506 7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid CAS No. 929972-01-0](/img/structure/B2396506.png)
7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DC-3, and it is a member of the cinnoline family of compounds. The unique chemical structure of DC-3 makes it an attractive candidate for various research applications, including drug discovery and development.
Wirkmechanismus
The mechanism of action of DC-3 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
DC-3 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to the suppression of cancer cell growth and the reduction of inflammation. DC-3 has also been shown to have anti-microbial properties, making it a potential treatment for bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DC-3 in lab experiments include its potential as a drug candidate and its ability to inhibit the growth of cancer cells. However, the synthesis of DC-3 is a complex process that requires specialized equipment and expertise, which can limit its use in some labs. Additionally, the mechanism of action of DC-3 is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving DC-3. One area of research is the development of DC-3 as a potential treatment for cancer. Another area of research is the investigation of DC-3 as a potential treatment for neurodegenerative diseases. Additionally, DC-3 could be studied for its potential as an anti-microbial agent, as well as its potential as a treatment for other diseases and conditions. Further research is needed to fully understand the mechanism of action of DC-3 and to determine its potential applications in various fields of research.
Synthesemethoden
The synthesis of DC-3 involves several steps, including the reaction of 2,3-dichloroquinoxaline with 1,2-epoxy-3-chloropropane to produce the intermediate compound. This intermediate is then reacted with 2,3-dihydrobenzo[b][1,4]dioxepine to produce DC-3. The synthesis of DC-3 is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
DC-3 has shown great potential in scientific research, particularly in drug discovery and development. It has been studied for its ability to inhibit the growth of cancer cells and has been shown to have anti-inflammatory properties. DC-3 has also been studied for its potential as an anti-microbial agent and as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
8,9-dihydro-7H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-12(16)9-4-7-5-10-11(6-8(7)13-14-9)18-3-1-2-17-10/h4-6H,1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKPRRBUMPYMQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)C=C(N=N3)C(=O)O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

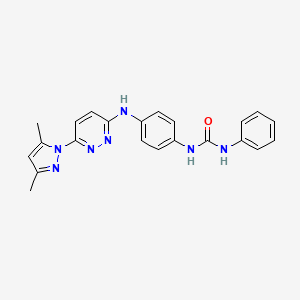
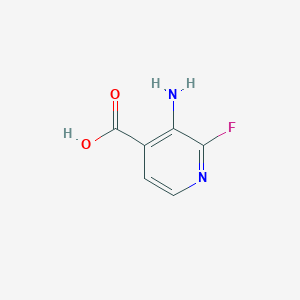
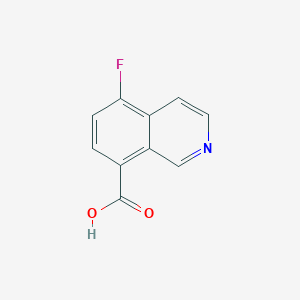
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)
![2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2396430.png)

![N-(2-fluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2396433.png)
![2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2396435.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2396436.png)
